molecular formula C7H12O B8185197 2,2-Dimethylcyclobutane-1-carbaldehyde

2,2-Dimethylcyclobutane-1-carbaldehyde

Cat. No.: B8185197
M. Wt: 112.17 g/mol
InChI Key: CZVFDHQYEFYJRH-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutane-1-carbaldehyde is a bicyclic organic compound featuring a four-membered cyclobutane ring substituted with two methyl groups at the 2-position and a carbaldehyde functional group at the 1-position. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol. The cyclobutane ring introduces significant ring strain due to its non-planar structure, which influences both physical properties and chemical reactivity.

Properties

IUPAC Name

2,2-dimethylcyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-7(2)4-3-6(7)5-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVFDHQYEFYJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(2-Methylpropyl)cyclobutane-1-carbaldehyde (CAS 1707391-35-2)
  • Structure : Cyclobutane ring with a branched 2-methylpropyl substituent and a carbaldehyde group.
  • Molecular Formula : C₉H₁₆O.
  • Key Differences : The 2-methylpropyl substituent increases molecular weight and hydrophobicity compared to the dimethyl-substituted target compound. The longer alkyl chain may reduce ring strain effects but could also introduce conformational flexibility.
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (CAS 2060030-96-6)
  • Structure : Cyclobutane ring with a hydroxy-methylpropyl substituent and a carbaldehyde group.
  • Molecular Formula : C₉H₁₆O₂.
  • Key Differences: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol) relative to the non-polar methyl groups in the target compound.
  • Reactivity : The hydroxyl group may participate in intramolecular hemiacetal formation or intermolecular reactions, diverging from the aldehyde-centric reactivity of 2,2-dimethylcyclobutane-1-carbaldehyde .
2-Methyl-2-cyclopenten-1-one
  • Structure : Five-membered cyclopentene ring with a methyl group and a ketone functional group.
  • Molecular Formula : C₆H₈O.
  • Key Differences : The larger ring size reduces ring strain, increasing thermal stability compared to cyclobutane derivatives. The ketone group is less electrophilic than an aldehyde, leading to slower nucleophilic addition reactions.
  • Physical Properties : Cyclopentene derivatives generally exhibit higher boiling points due to increased molecular symmetry and reduced strain .

Physical and Chemical Properties Comparison

Property This compound 1-(2-Methylpropyl)cyclobutane-1-carbaldehyde 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde 2-Methyl-2-cyclopenten-1-one
Molecular Formula C₇H₁₀O C₉H₁₆O C₉H₁₆O₂ C₆H₈O
Molecular Weight (g/mol) 110.15 140.23 156.22 96.13
Functional Group Aldehyde Aldehyde Aldehyde + Hydroxyl Ketone
Ring Strain High (cyclobutane) Moderate (substituent stabilizes strain) Moderate Low (cyclopentene)
Solubility Low in polar solvents Very low (hydrophobic substituent) Moderate (hydroxyl enhances polarity) Low to moderate

Reactivity and Stability

  • Electrophilicity : The aldehyde group in this compound is less electrophilic than in unsubstituted cyclobutane analogs due to steric hindrance from the methyl groups. This contrasts with 1-(2-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde, where the hydroxyl group may stabilize the aldehyde via intramolecular hydrogen bonding .
  • Thermal Stability : Cyclobutane derivatives are less thermally stable than cyclopentene or cyclohexane analogs. For example, 2-methyl-2-cyclopenten-1-one (cyclopentene derivative) decomposes at higher temperatures than cyclobutane-based aldehydes .
  • Oxidation Sensitivity : Aldehydes are prone to oxidation, but steric protection in this compound may slow oxidation rates compared to linear aldehydes.

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